N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(21-14-6-7-25-18(14)24)13-9-22(10-13)16-8-15(19-11-20-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBXQVLFQDMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-oxothiolan, 6-phenylpyrimidine, and azetidine-3-carboxylic acid. Common synthetic routes could involve:
Formation of the Azetidine Ring: This step might involve cyclization reactions under basic or acidic conditions.
Attachment of the Pyrimidine Ring: This could be achieved through nucleophilic substitution or coupling reactions.
Introduction of the Thiolan Group: This step might involve thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific biological target. Potential mechanisms might include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxamide Derivatives: These compounds share the azetidine ring and carboxamide functional group.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, known for their biological activities.
Thiolan Derivatives: Compounds containing a thiolan ring, often studied for their sulfur chemistry.
Uniqueness
N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.
Biological Activity
N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The detailed synthetic pathway has not been extensively documented in the literature but parallels can be drawn from similar compounds in the literature.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of the pyrimidine moiety is known to enhance cytotoxicity against various cancer cell lines. In a study involving derivatives of similar azetidine compounds, it was found that they exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Research has shown that derivatives containing the oxothiolan structure demonstrate effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, such as tyrosinase. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and certain types of skin cancers. Studies have reported IC50 values indicating strong inhibition potential .
Case Study 1: Cytotoxicity Evaluation
A study assessing the cytotoxic effects of azetidine derivatives on L929 fibroblast cells showed that certain compounds led to increased cell viability at lower concentrations while exhibiting toxicity at higher doses. The results are summarized in Table 1 below.
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A | 100 | 92 |
| B | 200 | 68 |
| C | 50 | 104 |
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of related compounds was tested against various bacterial strains, showing that modifications to the thiolane ring significantly affected activity. The results are summarized in Table 2.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| D | E. coli | 15 |
| E | S. aureus | 20 |
| F | P. aeruginosa | 12 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Membrane Disruption : The lipophilic nature of the compound allows it to interact with lipid membranes, leading to disruption and cell death.
- Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to apoptosis and stress response pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
